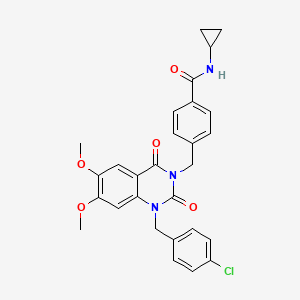

4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

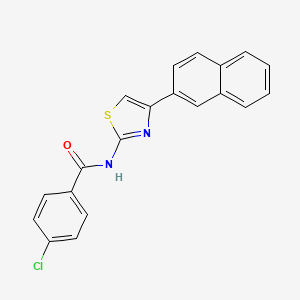

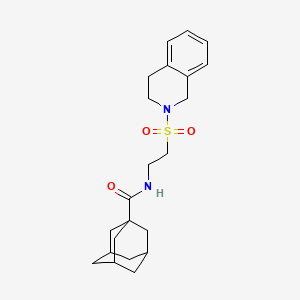

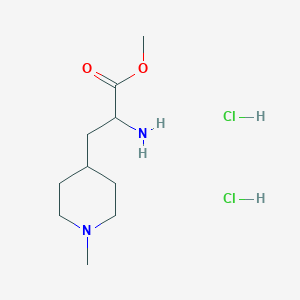

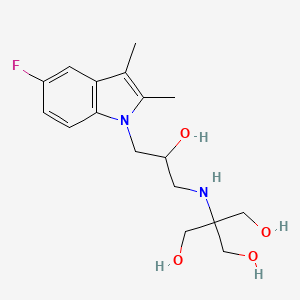

Molecular Structure Analysis

The molecular structure of such compounds typically includes a quinazolinone core, which is a bicyclic system containing two nitrogen atoms. This core is often substituted with various functional groups, which can include chlorobenzyl and cyclopropylbenzamide groups .Chemical Reactions Analysis

The chemical reactions involving such compounds can vary widely depending on the specific functional groups present. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the quinazolinone core might participate in various condensation and cyclization reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their specific structure. For example, they might exhibit different levels of solubility, stability, and reactivity .Scientific Research Applications

Alzheimer's Disease Treatment

Research indicates potential applications of related quinazolinone derivatives in the treatment of Alzheimer's disease. Compounds similar to the one have shown dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in Alzheimer's pathology. This suggests potential for these compounds in addressing neurodegenerative diseases such as Alzheimer's (Zarei et al., 2021).

Sigma-2 Receptor Probing

Quinazolinone derivatives have been used in the development of novel sigma-2 receptor probes. These probes, through specific receptor binding, could aid in the study of various physiological and pathological processes, including cancer and neurodegenerative diseases (Xu et al., 2005).

Cardiac Disease Research

Some quinazolinone-related compounds have been investigated for their potential as If current channel inhibitors, which could have implications in the treatment of cardiac conditions such as stable angina and atrial fibrillation. This research points to the broader applicability of quinazolinone derivatives in cardiovascular disease (Yoshida et al., 2014).

Antioxidant Applications

Research has also explored the use of quinazolinone derivatives as antioxidants in lubricating oils. This application suggests a potential role in industrial processes and materials science (Habib et al., 2014).

Anticonvulsant Activity

Further studies have investigated the anticonvulsant activities of quinazolinone derivatives. These compounds have shown promise in addressing convulsive disorders, suggesting potential therapeutic applications in neurology (Noureldin et al., 2017).

Antimicrobial Properties

Quinazolinone derivatives have been synthesized and evaluated for antimicrobial activities. This implies potential applications in the development of new antimicrobial agents for treating infections (Habib et al., 2013).

Analgesic and Anti-Inflammatory Activities

Some quinazolinone derivatives have demonstrated analgesic and anti-inflammatory properties. This indicates potential for these compounds in the development of new pain relief and anti-inflammatory medications (Yusov et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

The study of quinazolinone derivatives and related compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and chemical biology. Future research might focus on the synthesis of new derivatives, the exploration of their biological activities, and the development of their practical applications .

Properties

IUPAC Name |

4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26ClN3O5/c1-36-24-13-22-23(14-25(24)37-2)31(15-18-5-9-20(29)10-6-18)28(35)32(27(22)34)16-17-3-7-19(8-4-17)26(33)30-21-11-12-21/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKROTIIYEZVPMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(=O)NC5CC5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B3004867.png)

![N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3004869.png)

![N-Methyl-N-[2-oxo-2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B3004870.png)

![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/no-structure.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004875.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)

![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)